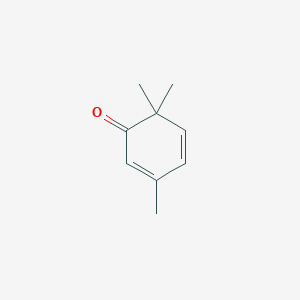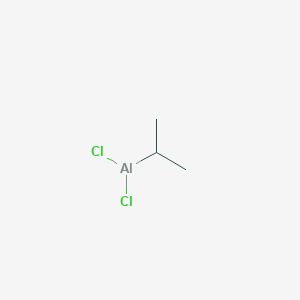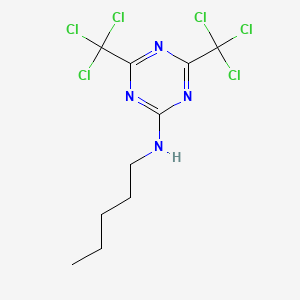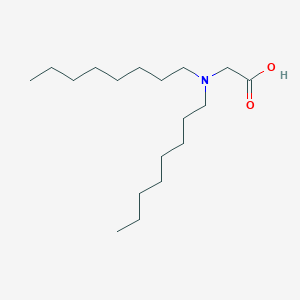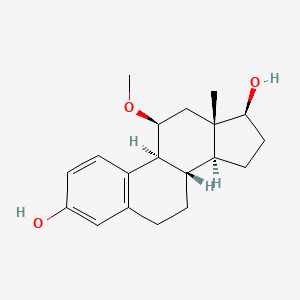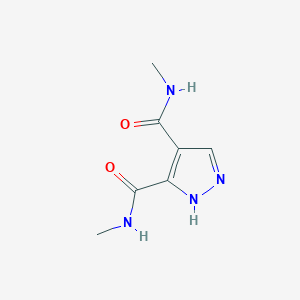
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with two carboxamide groups at positions 4 and 5, and methyl groups at the nitrogen atoms N4 and N5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones, followed by cyclization and subsequent functionalization to introduce the carboxamide groups. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, and interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~4~,N~5~-Dimethyl-1H-imidazole-4,5-dicarboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the carboxamide groups but has similar substitution patterns on the pyrazole ring.
Uniqueness
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide is unique due to its specific substitution pattern and the presence of two carboxamide groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Eigenschaften
CAS-Nummer |
21272-58-2 |
|---|---|
Molekularformel |
C7H10N4O2 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
4-N,5-N-dimethyl-1H-pyrazole-4,5-dicarboxamide |
InChI |
InChI=1S/C7H10N4O2/c1-8-6(12)4-3-10-11-5(4)7(13)9-2/h3H,1-2H3,(H,8,12)(H,9,13)(H,10,11) |
InChI-Schlüssel |
HJDOFMWSFCGTRK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(NN=C1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)
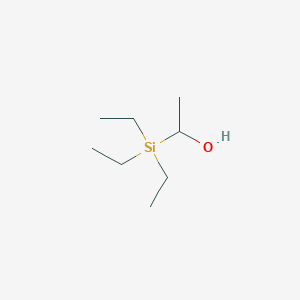


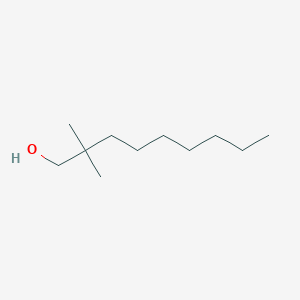
![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)

